N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Overview
Description
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole moiety, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl group is introduced via electrophilic substitution reactions, while the naphthalene-1-carboxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced amide forms.
Scientific Research Applications
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor of specific enzymes or as a drug candidate.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
- N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-naphthamide
Uniqueness
Compared to similar compounds, N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-1-carboxamide stands out due to its specific structural features, such as the presence of the naphthalene-1-carboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S/c1-2-33-20-13-11-19(12-14-20)31-29-23-15-10-18(16-24(23)30-31)27-26(34)28-25(32)22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,2H2,1H3,(H2,27,28,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHBLJRYPZJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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